molecular formula C11H26P2 B134256 Ditert-butyl(3-phosphanylpropyl)phosphane CAS No. 142132-73-8

Ditert-butyl(3-phosphanylpropyl)phosphane

Cat. No. B134256
M. Wt: 220.27 g/mol
InChI Key: UVVIUMBWEZFNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ditert-butyl(3-phosphanylpropyl)phosphane, also known as DTBP-PP, is a highly reactive and versatile compound that has been widely used in various scientific research applications. It is a phosphine ligand that is commonly used in organometallic chemistry and catalysis. DTBP-PP has been found to exhibit excellent properties in terms of its reactivity, selectivity, and stability, making it a valuable tool in many research fields.

Mechanism Of Action

Ditert-butyl(3-phosphanylpropyl)phosphane acts as a bidentate ligand, forming a coordination complex with a transition metal catalyst. It can stabilize the catalyst and enhance its reactivity, making it a valuable tool in catalysis. The mechanism of action of Ditert-butyl(3-phosphanylpropyl)phosphane in catalysis involves the coordination of the phosphorus atom with the transition metal center, leading to the activation of the catalyst and the formation of the desired product.

Biochemical And Physiological Effects

Ditert-butyl(3-phosphanylpropyl)phosphane does not have any known biochemical or physiological effects, as it is primarily used in laboratory settings as a research tool. It is not intended for use in drug development or medical applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ditert-butyl(3-phosphanylpropyl)phosphane in laboratory experiments is its excellent stability and reactivity, which makes it a valuable tool in catalysis and material science. It is also relatively easy to synthesize and handle, making it a popular choice among researchers. However, one limitation of using Ditert-butyl(3-phosphanylpropyl)phosphane is its high cost, which can be a barrier for some research groups.

Future Directions

There are several future directions for the use of Ditert-butyl(3-phosphanylpropyl)phosphane in scientific research. One potential area of research is the development of new catalytic systems using Ditert-butyl(3-phosphanylpropyl)phosphane as a ligand. Another potential area of research is the synthesis of new metal-organic frameworks and coordination polymers using Ditert-butyl(3-phosphanylpropyl)phosphane as a building block. Additionally, there is potential for the use of Ditert-butyl(3-phosphanylpropyl)phosphane in the development of new materials for energy storage and conversion applications.

Synthesis Methods

Ditert-butyl(3-phosphanylpropyl)phosphane can be synthesized using various methods, including the reaction of tert-butylmagnesium chloride with 3-bromo-1-chloropropane, followed by the reaction of the resulting compound with triphenylphosphine. Another method involves the reaction of tert-butylamine with 3-bromo-1-chloropropane, followed by the reaction of the resulting compound with triphenylphosphine.

Scientific Research Applications

Ditert-butyl(3-phosphanylpropyl)phosphane has been extensively used in various scientific research applications, including organometallic chemistry, catalysis, and material science. It is commonly used as a ligand in transition metal catalyzed reactions, such as Suzuki coupling, Sonogashira coupling, and Heck reaction. Ditert-butyl(3-phosphanylpropyl)phosphane has also been used in the synthesis of various metal-organic frameworks (MOFs) and coordination polymers.

properties

CAS RN

142132-73-8

Product Name

Ditert-butyl(3-phosphanylpropyl)phosphane

Molecular Formula

C11H26P2

Molecular Weight

220.27 g/mol

IUPAC Name

ditert-butyl(3-phosphanylpropyl)phosphane

InChI

InChI=1S/C11H26P2/c1-10(2,3)13(9-7-8-12)11(4,5)6/h7-9,12H2,1-6H3

InChI Key

UVVIUMBWEZFNKA-UHFFFAOYSA-N

SMILES

CC(C)(C)P(CCCP)C(C)(C)C

Canonical SMILES

CC(C)(C)P(CCCP)C(C)(C)C

synonyms

Phosphine, bis(1,1-dimethylethyl)(3-phosphinopropyl)-

Origin of Product

United States

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